4-anilino-3-methyl-1H-1,2,4-triazol-5-one
Description
Properties
CAS No. |
75989-66-1 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-anilino-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c1-7-10-11-9(14)13(7)12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,11,14) |
InChI Key |
UKYSDDJUIYHEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N1NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5(4H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The 1,2,4-triazole ring is a significant pharmacophore in many antibacterial agents. Research has shown that derivatives of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one exhibit promising antibacterial properties. For instance, studies have demonstrated that modifications to the triazole structure can enhance activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth is often attributed to its interaction with bacterial enzymes and metabolic pathways.
Antifungal Properties
Similar to its antibacterial effects, 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been evaluated for antifungal activity. Triazole derivatives are often used in antifungal treatments due to their mechanism of action that inhibits ergosterol synthesis in fungal cell membranes. Research indicates that compounds in this class can effectively combat fungal infections such as candidiasis and aspergillosis .
Anticancer Applications
The compound has also been investigated for its anticancer potential. The triazole moiety is known to play a role in the inhibition of cancer cell proliferation. Several studies have reported that derivatives of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .
Nonlinear Optical Properties
Recent research has explored the nonlinear optical properties of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one and its derivatives. These compounds have shown potential for applications in photonics and optoelectronics due to their ability to generate second harmonic generation (SHG) signals. This property is valuable for developing new materials for optical devices .
Synthesis and Industrial Applications
The synthesis of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been optimized for industrial applications. The preparation methods often involve catalytic oxidation processes that yield high purity and efficiency . The compound's stability and ease of synthesis make it suitable for large-scale production in pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Acidity Differences
Triazolones exhibit weak acidic properties due to the NH proton at position 1. Substituents significantly modulate acidity (pKa), as shown by potentiometric titrations in non-aqueous solvents .
Key Observations :
- Electron-withdrawing groups (e.g., nitro in NTO) increase acidity (lower pKa) by stabilizing the deprotonated form.
- Anilino groups exhibit mixed electronic effects (resonance donation vs. inductive withdrawal), but the methyl group likely reduces acidity compared to nitro derivatives.
Spectroscopic Properties
NMR and DFT studies highlight substituent effects on chemical shifts and electronic structure :
- 4-Anilino-3-methyl: Aromatic protons from the anilino group resonate at δ 7.2–7.8 ppm (experimental analogs), while the methyl group appears at δ 2.1–2.5 ppm .
- 3-Ethyl-4-(methoxybenzylidenamino): Ethyl CH3 protons show δ ~1.2–1.4 ppm; methoxy groups cause downfield shifts (δ 3.8–4.0 ppm) .
- NTO : Nitro groups induce strong deshielding (δ 8.5–9.0 ppm for aromatic protons) .
Computational Insights :
- GIAO (gauge-independent atomic orbital) calculations correlate well with experimental NMR data for triazolones, confirming substituent-driven shifts .
Antioxidant Activity
- 4-Anilino-3-methyl: Predicted moderate activity due to the anilino group’s electron-donating capacity, which may scavenge ROS (reactive oxygen species) .
- 3-Methoxy-4-(phenylacetoxy) derivatives: Exhibit higher antioxidant activity (IC50 ~20–50 μM) due to phenolic hydroxyl groups .
Antimicrobial Activity
- 3-Ethyl-4-benzylidenamino analogs: MIC values of 8–32 μg/mL against Staphylococcus aureus .
Electronic and Thermodynamic Properties
DFT studies reveal substituent effects on HOMO-LUMO gaps and polarizability :
Key Trends :
- Nitro groups reduce HOMO-LUMO gaps, increasing reactivity.
- Anilino groups moderately polarize the molecule, influencing solubility and intermolecular interactions.
Biological Activity
4-anilino-3-methyl-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4-anilino-3-methyl-1H-1,2,4-triazol-5-one | E. coli | 5 | 14 |
| B. subtilis | 3.12 | 26 | |
| S. aureus | 8 | 22 |
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been explored through various studies. It has been shown to inhibit the growth of multiple cancer cell lines effectively.
Case Study: Anticancer Screening
In a study conducted using the National Cancer Institute's protocol, several derivatives of triazole were tested against a panel of cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition percentages:
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | % Growth Inhibition (PGI) |
|---|---|---|
| 4-anilino-3-methyl-1H-1,2,4-triazol-5-one | SNB-75 (CNS) | 41.25 |
| HCT116 | >50 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, triazole derivatives have also been investigated for their anti-inflammatory effects. A study involving carrageenan-induced edema in rats demonstrated that certain triazole compounds significantly reduced inflammation markers.
Table 3: Anti-inflammatory Activity
| Compound | Inflammation Model | Effectiveness |
|---|---|---|
| 4-anilino-3-methyl-1H-1,2,4-triazol-5-one | Carrageenan-induced edema | Significant reduction in swelling |
This highlights the potential of this compound in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
